![molecular formula C12H13N7O2 B2645154 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034326-35-5](/img/structure/B2645154.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . It has a molecular weight of 179.18 and its IUPAC name is (6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 . This indicates the presence of a methoxy group, a triazolo group, a pyridazin group, and a pyrazole group in the molecule.It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1332492-79-1 .
Aplicaciones Científicas De Investigación
Synthesis of Derivatives for Biological Evaluation
Research on related compounds has focused on synthesizing various pyrazole and pyrimidine derivatives, including those with similar structural motifs to the compound . These studies aim to explore the chemical properties, synthesize new derivatives, and evaluate their biological activities. For instance, the synthesis of Pyrazolo[3, 4]pyrimidine derivatives has been explored for their potential antimicrobial activity. Such derivatives were synthesized using precursors like β-enaminonitrile, which shows the versatility of pyrazole-based compounds in creating biologically active molecules (Shamroukh, Rashad, & Sayed, 2005).
Antimicrobial and Antiviral Activities
Derivatives of pyrazolo and triazolo pyridazines have been evaluated for their antimicrobial and antiviral activities. The research delves into the potential therapeutic applications of these compounds against various pathogens. For example, the synthesis of new pyrazole, fused Pyrazolo[3,4-d]-pyrimidine, and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown promising antimicrobial activity, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Antitumor Activities
The exploration of pyrazole and pyrimidine derivatives extends to evaluating their antitumor activities. Some derivatives have demonstrated significant in vitro antitumor potential, suggesting that modifications of the pyrazole core could lead to the development of new anticancer agents. The cytotoxic effects against human breast and liver carcinoma cell lines have been investigated, with some compounds showing inhibition effects comparable to those of established chemotherapy agents (Riyadh, 2011).
Synthesis Methods and Chemical Properties
The chemical synthesis and properties of pyrazolo[4,3-b]pyridazine derivatives have been a focus of research, aiming to understand the fundamental aspects of these compounds. Investigations into efficient synthesis methods, including desulfurative cyclization techniques, provide insights into the versatile chemistry of pyrazolo and triazolo derivatives. Such research not only expands the chemical toolkit available for synthesizing these compounds but also opens up new avenues for developing therapeutically relevant molecules (Ramesha et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-18-8(5-6-14-18)12(20)13-7-10-16-15-9-3-4-11(21-2)17-19(9)10/h3-6H,7H2,1-2H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDGQUQJZVWAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

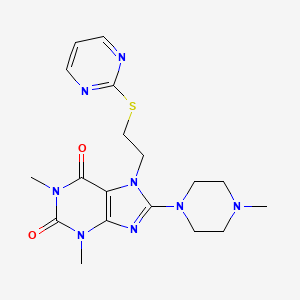



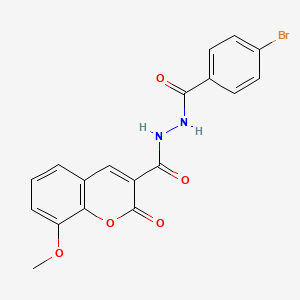
![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)
![N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2645079.png)
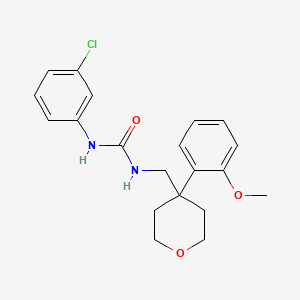
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)
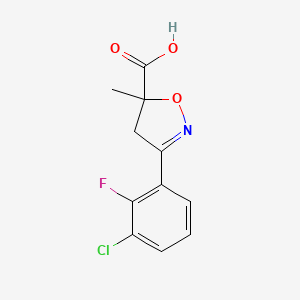
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)
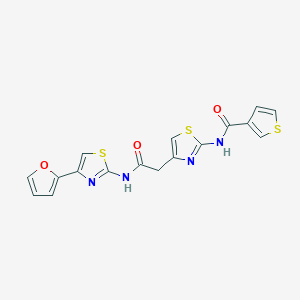
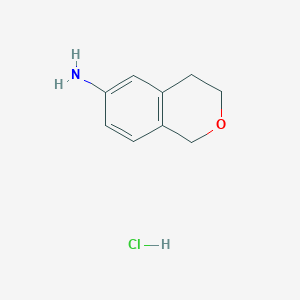
![N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2645094.png)